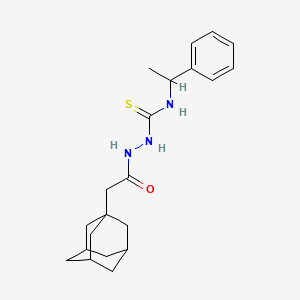
2-(1-adamantylacetyl)-N-(1-phenylethyl)hydrazinecarbothioamide
説明
2-(1-adamantylacetyl)-N-(1-phenylethyl)hydrazinecarbothioamide, also known as APTC, is a chemical compound that has been extensively studied for its potential applications in scientific research. APTC belongs to the class of thiosemicarbazones, which are compounds that have been shown to exhibit a range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. In
作用機序
The mechanism of action of 2-(1-adamantylacetyl)-N-(1-phenylethyl)hydrazinecarbothioamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis in both cancer cells and viruses. 2-(1-adamantylacetyl)-N-(1-phenylethyl)hydrazinecarbothioamide has also been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
2-(1-adamantylacetyl)-N-(1-phenylethyl)hydrazinecarbothioamide has been shown to exhibit a range of biochemical and physiological effects in both in vitro and in vivo studies. In vitro studies have shown that 2-(1-adamantylacetyl)-N-(1-phenylethyl)hydrazinecarbothioamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-(1-adamantylacetyl)-N-(1-phenylethyl)hydrazinecarbothioamide has also been shown to inhibit viral replication by interfering with the viral life cycle.
In vivo studies have shown that 2-(1-adamantylacetyl)-N-(1-phenylethyl)hydrazinecarbothioamide can inhibit tumor growth in animal models of cancer. 2-(1-adamantylacetyl)-N-(1-phenylethyl)hydrazinecarbothioamide has also been shown to reduce inflammation in animal models of arthritis and colitis.
実験室実験の利点と制限
One of the advantages of 2-(1-adamantylacetyl)-N-(1-phenylethyl)hydrazinecarbothioamide is that it has been well-characterized and has been shown to exhibit potent biological activity in a range of scientific studies. 2-(1-adamantylacetyl)-N-(1-phenylethyl)hydrazinecarbothioamide is also relatively easy to synthesize, making it a readily available compound for scientific research.
One of the limitations of 2-(1-adamantylacetyl)-N-(1-phenylethyl)hydrazinecarbothioamide is that its mechanism of action is not fully understood, which may limit its potential applications in certain areas of research. Additionally, 2-(1-adamantylacetyl)-N-(1-phenylethyl)hydrazinecarbothioamide has been shown to exhibit cytotoxicity at high concentrations, which may limit its use in certain in vitro experiments.
将来の方向性
There are several future directions for research on 2-(1-adamantylacetyl)-N-(1-phenylethyl)hydrazinecarbothioamide. One area of research is to further elucidate the mechanism of action of 2-(1-adamantylacetyl)-N-(1-phenylethyl)hydrazinecarbothioamide, which may lead to the development of more potent and selective compounds. Another area of research is to explore the potential applications of 2-(1-adamantylacetyl)-N-(1-phenylethyl)hydrazinecarbothioamide in combination with other anticancer or antiviral agents. Finally, there is a need for further in vivo studies to evaluate the safety and efficacy of 2-(1-adamantylacetyl)-N-(1-phenylethyl)hydrazinecarbothioamide in animal models of disease.
科学的研究の応用
2-(1-adamantylacetyl)-N-(1-phenylethyl)hydrazinecarbothioamide has been shown to exhibit a range of biological activities that make it a promising compound for scientific research. One of the most notable applications of 2-(1-adamantylacetyl)-N-(1-phenylethyl)hydrazinecarbothioamide is in the field of cancer research. Studies have shown that 2-(1-adamantylacetyl)-N-(1-phenylethyl)hydrazinecarbothioamide has potent anticancer activity against a range of cancer cell lines, including breast, lung, and prostate cancer. 2-(1-adamantylacetyl)-N-(1-phenylethyl)hydrazinecarbothioamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
In addition to its anticancer properties, 2-(1-adamantylacetyl)-N-(1-phenylethyl)hydrazinecarbothioamide has also been shown to exhibit antiviral activity against a range of viruses, including HIV, influenza, and herpes simplex virus. 2-(1-adamantylacetyl)-N-(1-phenylethyl)hydrazinecarbothioamide has been shown to inhibit viral replication by interfering with the viral life cycle.
特性
IUPAC Name |
1-[[2-(1-adamantyl)acetyl]amino]-3-(1-phenylethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3OS/c1-14(18-5-3-2-4-6-18)22-20(26)24-23-19(25)13-21-10-15-7-16(11-21)9-17(8-15)12-21/h2-6,14-17H,7-13H2,1H3,(H,23,25)(H2,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCYTACOHRNVNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=S)NNC(=O)CC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(diethylamino)-1-methylethyl]-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4365463.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-(3-methyl-2-pyridinyl)thiourea](/img/structure/B4365479.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-[3-(1H-pyrazol-1-yl)propyl]thiourea](/img/structure/B4365485.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-[3-(1H-imidazol-1-yl)propyl]thiourea](/img/structure/B4365486.png)
![N'-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylthiourea](/img/structure/B4365487.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4365498.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4365503.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4365508.png)
![2-{4-[(4-ethoxyphenoxy)methyl]benzoyl}-N-(4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4365511.png)
![2-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B4365519.png)
![2-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-N-(2-phenylethyl)hydrazinecarbothioamide](/img/structure/B4365523.png)
![2-{3-[(3-bromophenoxy)methyl]benzoyl}-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B4365530.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4365542.png)
![N-(4-ethoxyphenyl)-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4365545.png)